molecular formula C11H15Br B13589343 1-(2-Bromopropyl)-2,4-dimethylbenzene CAS No. 27650-77-7

1-(2-Bromopropyl)-2,4-dimethylbenzene

Cat. No.: B13589343
CAS No.: 27650-77-7
M. Wt: 227.14 g/mol
InChI Key: YGJDPVSMTWCRPJ-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-2,4-dimethylbenzene, also known as 2-Bromo-1-phenylpropane, is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethylbenzene (xylene) using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Elimination Reactions: Typically involve strong bases like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield alcohols.

    Elimination Reactions: The major product is propene.

Scientific Research Applications

1-(2-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-2,4-dimethylbenzene involves its reactivity as an electrophile in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form an alkene .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropane: Similar in structure but lacks the aromatic benzene ring.

    Bromobenzene: Contains a bromine atom directly attached to the benzene ring without the propyl group.

    1-Bromo-2,4-dimethylbenzene: Similar but with the bromine atom directly attached to the benzene ring.

Uniqueness

1-(2-Bromopropyl)-2,4-dimethylbenzene is unique due to the presence of both the bromopropyl group and the dimethyl substitutions on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

27650-77-7

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(2-bromopropyl)-2,4-dimethylbenzene

InChI

InChI=1S/C11H15Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7H2,1-3H3

InChI Key

YGJDPVSMTWCRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)Br)C

Origin of Product

United States

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